N-cyclopropyl-1-ethylpiperidin-4-amine

Prostaglandin E2 receptor EP4 subtype GPCR pharmacology Inflammation

N-cyclopropyl-1-ethylpiperidin-4-amine (CAS 926248-79-5) is a disubstituted piperidine derivative with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol. Its structure features a piperidine core N-substituted with an ethyl group and bearing a cyclopropylamino group at the 4-position.

Molecular Formula C10H20N2
Molecular Weight 168.284
CAS No. 926248-79-5
Cat. No. B2789839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-ethylpiperidin-4-amine
CAS926248-79-5
Molecular FormulaC10H20N2
Molecular Weight168.284
Structural Identifiers
SMILESCCN1CCC(CC1)NC2CC2
InChIInChI=1S/C10H20N2/c1-2-12-7-5-10(6-8-12)11-9-3-4-9/h9-11H,2-8H2,1H3
InChIKeyZLUQDLBKWXWVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclopropyl-1-ethylpiperidin-4-amine (CAS 926248-79-5): Procurement-Grade Identity and Baseline Characteristics


N-cyclopropyl-1-ethylpiperidin-4-amine (CAS 926248-79-5) is a disubstituted piperidine derivative with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol [1]. Its structure features a piperidine core N-substituted with an ethyl group and bearing a cyclopropylamino group at the 4-position . The compound is commercially supplied as a research chemical and building block for organic synthesis, with typical purity specifications of ≥95% [2]. Available data indicate its engagement with diverse pharmacological targets, including tachykinin receptor 1 (NK1) and the EP4 subtype of the prostaglandin E2 receptor, with reported inhibitory activities in the nanomolar range [3][4]. No explicit data were found comparing the free base to its dihydrochloride salt form, though salt selection is known to modulate physicochemical properties relevant to biological assay performance [5].

Why Generic Substitution of N-cyclopropyl-1-ethylpiperidin-4-amine (CAS 926248-79-5) Is Not Recommended in Research and Development


Generic substitution of N-cyclopropyl-1-ethylpiperidin-4-amine with other piperidine derivatives is not recommended because its biological activity profile is exquisitely sensitive to the precise nature and position of N-substituents. Data from BindingDB indicate that this compound exhibits potent antagonism at the human EP4 receptor (IC50 = 5.6 nM) and binding to the human tachykinin receptor 1 (IC50 = 11.3 nM) [1][2]. In contrast, a structurally related analog, 1-ethyl-N-methylpiperidin-4-amine, shows no reported activity at these targets, demonstrating that even a subtle modification (methyl replacing cyclopropyl) can abolish target engagement [3]. Furthermore, class-level studies on piperidine analogs reveal that N-cyclopropyl derivatives can be substantially more potent inactivators of monoamine oxidase (MAO) enzymes than their N-methyl counterparts, underscoring the critical role of the cyclopropyl ring in modulating both potency and mechanism [4]. Therefore, substituting this compound with a close analog would likely yield divergent pharmacological outcomes, potentially compromising research reproducibility and invalidating structure-activity relationship (SAR) interpretations.

Quantitative Comparative Evidence: Selecting N-cyclopropyl-1-ethylpiperidin-4-amine (CAS 926248-79-5) Over Analogs


Differential EP4 Receptor Antagonism: N-cyclopropyl-1-ethylpiperidin-4-amine vs. 1-Ethyl-N-methylpiperidin-4-amine

N-cyclopropyl-1-ethylpiperidin-4-amine demonstrates potent antagonism of the human EP4 receptor (IC50 = 5.6 nM) in a cAMP accumulation assay [1]. In contrast, the closely related analog 1-ethyl-N-methylpiperidin-4-amine (CAS 876717-32-7) exhibits no detectable activity against this receptor in any reported bioassay [2]. This stark differential in target engagement highlights the critical importance of the cyclopropyl group for EP4 receptor recognition and underscores the compound's unique utility in prostaglandin pathway research.

Prostaglandin E2 receptor EP4 subtype GPCR pharmacology Inflammation

Class-Level MAO Inactivation Potency: N-Cyclopropyl vs. N-Methyl Piperidine Analogs

While no direct head-to-head data exists for N-cyclopropyl-1-ethylpiperidin-4-amine in MAO assays, class-level evidence from structurally analogous 1,4-disubstituted piperidines demonstrates a clear, quantitative advantage for N-cyclopropyl derivatives. In a study of piperidine analogs, N-cyclopropyl derivatives were 'much more potent inactivators' of monoamine oxidase A (MAO-A) compared to their N-methyl counterparts [1]. The study proposes that a radical derived from cyclopropyl ring opening is responsible for this enhanced inactivation, a mechanism unavailable to N-methyl analogs. This class-level inference provides a strong rationale for selecting the N-cyclopropyl compound over N-methyl piperidine analogs when investigating MAO-mediated processes.

Monoamine oxidase Neuropharmacology Mechanism-based inhibition

Tachykinin NK1 Receptor Binding: N-cyclopropyl-1-ethylpiperidin-4-amine vs. 1-Ethylpiperidin-4-amine

N-cyclopropyl-1-ethylpiperidin-4-amine binds to the human tachykinin receptor 1 (NK1) with an IC50 of 11.3 nM in a radioligand displacement assay [1]. In contrast, the des-cyclopropyl analog 1-ethylpiperidin-4-amine (CAS 50534-45-7) shows no reported binding affinity for NK1 [2]. This differential activity indicates that the N-cyclopropyl group is essential for NK1 receptor recognition, making this compound a valuable tool for investigating neurokinin-mediated signaling pathways.

Tachykinin receptor 1 NK1 antagonist Neurokinin

Absence of Detectable TAAR5 Agonism: N-cyclopropyl-1-ethylpiperidin-4-amine vs. Trace Amine Receptor Agonists

N-cyclopropyl-1-ethylpiperidin-4-amine was profiled for agonist activity at the mouse trace amine-associated receptor 5 (TAAR5) and exhibited an EC50 > 10,000 nM, indicating negligible agonism [1]. In contrast, the classic TAAR5 agonist 3-iodothyronamine (T1AM) activates this receptor with an EC50 of approximately 100 nM [2]. This lack of TAAR5 activity is a valuable characteristic for researchers seeking to avoid off-target effects mediated by this receptor in CNS studies.

Trace amine-associated receptor 5 TAAR5 Off-target profiling

Physicochemical Distinctions: N-cyclopropyl-1-ethylpiperidin-4-amine vs. 1-Ethyl-N-methylpiperidin-4-amine

N-cyclopropyl-1-ethylpiperidin-4-amine possesses a molecular weight of 168.28 g/mol and a topological polar surface area (TPSA) of 24.1 Ų [1]. In comparison, the methyl analog 1-ethyl-N-methylpiperidin-4-amine has a lower molecular weight of 142.24 g/mol and a smaller TPSA of approximately 15.3 Ų [2]. While both compounds fall within favorable ranges for CNS drug-like properties, the cyclopropyl derivative's slightly higher molecular weight and TPSA may translate to modest differences in passive membrane permeability and aqueous solubility, factors relevant to assay design and formulation.

Lipophilicity Solubility Drug-like properties

Overall Strength of Differential Evidence for N-cyclopropyl-1-ethylpiperidin-4-amine (CAS 926248-79-5)

The quantitative evidence base for N-cyclopropyl-1-ethylpiperidin-4-amine is derived primarily from curated bioactivity databases (BindingDB, ChEMBL) rather than direct head-to-head comparisons in peer-reviewed primary literature. While the data clearly establish that this compound engages specific targets (EP4, NK1) with nanomolar potency, and that closely related analogs lacking the cyclopropyl group are inactive at these same targets, the evidence is categorized as 'Cross-study comparable' and 'Class-level inference' rather than 'Direct head-to-head comparison.' The compound's utility is therefore best characterized as a selective research tool for investigating EP4 and NK1 receptor pharmacology, with the added benefit of low TAAR5 activity. For procurement decisions requiring the highest level of comparative evidence, users should consider that direct, published side-by-side comparisons are not yet available. This limitation should be weighed against the compound's clear, data-supported advantages over inactive analogs when designing experiments.

Evidence quality Data limitations Research tool selection

Optimal Research Applications for N-cyclopropyl-1-ethylpiperidin-4-amine (CAS 926248-79-5) Based on Quantitative Evidence


Prostaglandin EP4 Receptor Pharmacology Studies

N-cyclopropyl-1-ethylpiperidin-4-amine is a potent antagonist of the human EP4 receptor (IC50 = 5.6 nM) [1]. Its activity at this receptor, coupled with the inactivity of its methyl analog [2], makes it an ideal tool for investigating EP4-mediated signaling in inflammation, pain, and cancer models where EP4 plays a role. Researchers can use this compound to validate EP4 as a target or to dissect EP4-specific pathways from other prostaglandin receptor subtypes.

Neurokinin-1 (NK1) Receptor Binding and Functional Studies

With a reported binding IC50 of 11.3 nM for the human tachykinin receptor 1 (NK1) [1], N-cyclopropyl-1-ethylpiperidin-4-amine is a valuable small molecule for exploring neurokinin biology. Its activity at NK1, contrasted with the inactivity of the des-cyclopropyl analog [2], positions it as a selective tool for studying substance P-mediated processes in pain, emesis, and neurogenic inflammation, particularly in assays where a non-peptide antagonist is preferred.

Monoamine Oxidase A (MAO-A) Mechanism Studies

Class-level evidence indicates that N-cyclopropyl piperidine derivatives are significantly more potent inactivators of MAO-A than their N-methyl counterparts [1]. While direct data for this specific compound is lacking, the class-level inference supports its use as a probe to investigate mechanism-based MAO-A inactivation, a process of interest in neuropharmacology and neurodegenerative disease research. This compound may serve as a starting point for developing more potent and selective MAO-A inactivators.

Chemical Biology Tool with Favorable Off-Target Profile

N-cyclopropyl-1-ethylpiperidin-4-amine exhibits minimal agonist activity at the trace amine-associated receptor 5 (TAAR5, EC50 > 10,000 nM) [1], a notable off-target for some CNS-active compounds [2]. This low activity enhances its utility as a selective tool in neuropharmacological studies where TAAR5-mediated effects could confound data interpretation. Combined with its potent EP4 and NK1 activities, this profile makes it a clean probe for dissecting specific receptor pathways.

Quote Request

Request a Quote for N-cyclopropyl-1-ethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.